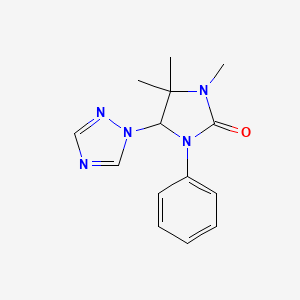
3,4,4-trimethyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-imidazolidinone
Descripción general
Descripción
3,4,4-trimethyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-imidazolidinone, also known as TPT, is a chemical compound that has been widely studied for its potential applications in scientific research. TPT is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 308.4 g/mol. In
Mecanismo De Acción
3,4,4-trimethyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-imidazolidinone binds to the ATP-binding site of CDK4 and CDK6, preventing the phosphorylation of retinoblastoma protein (Rb) and leading to cell cycle arrest in the G1 phase. This mechanism of action is similar to that of other CDK inhibitors, such as palbociclib and ribociclib.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on cancer cells, both in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, leading to cell death. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, suggesting that it may have antimetastatic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3,4,4-trimethyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-imidazolidinone is its selectivity for CDK4 and CDK6, which allows for specific targeting of these kinases without affecting other cellular processes. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. In addition, this compound has a relatively short half-life in vivo, which may limit its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on 3,4,4-trimethyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-imidazolidinone. One area of interest is the development of more potent and selective CDK4/6 inhibitors based on the structure of this compound. Another area of interest is the identification of biomarkers that can predict response to CDK4/6 inhibitors in cancer patients. Finally, there is a need for more studies to explore the potential use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in scientific research, particularly in the field of cancer therapy. Its selectivity for CDK4 and CDK6 makes it a valuable tool compound for studying the role of these kinases in various physiological processes. However, further research is needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
3,4,4-trimethyl-1-phenyl-5-(1H-1,2,4-triazol-1-yl)-2-imidazolidinone has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a selective inhibitor of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are important regulators of the cell cycle. This compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. This compound has also been studied for its potential use as a tool compound for studying the role of CDK4 and CDK6 in various physiological processes.
Propiedades
IUPAC Name |
3,4,4-trimethyl-1-phenyl-5-(1,2,4-triazol-1-yl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c1-14(2)12(18-10-15-9-16-18)19(13(20)17(14)3)11-7-5-4-6-8-11/h4-10,12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKRGHFRCMGUCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)N1C)C2=CC=CC=C2)N3C=NC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


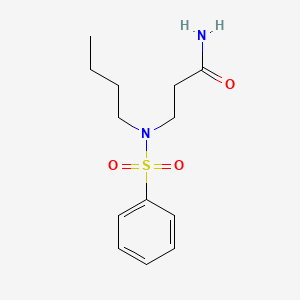
![N~3~-butyl-N~3~-[(4-methylphenyl)sulfonyl]-beta-alaninamide](/img/structure/B3822634.png)
![2-{[(2-ethoxy-2-oxoethyl)amino]carbonyl}-1-cyclohexene-1-carboxylic acid](/img/structure/B3822637.png)
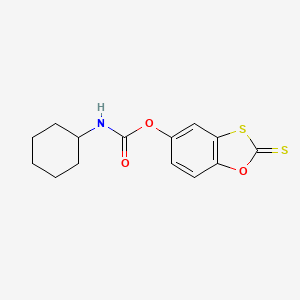
![{3-(4-chlorophenyl)-4-[{[(4-chlorophenyl)amino]carbonyl}(hydroxy)amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetic acid](/img/structure/B3822676.png)
amino]-5,5-dimethyl-2-oxo-1-imidazolidinyl}acetate](/img/structure/B3822680.png)

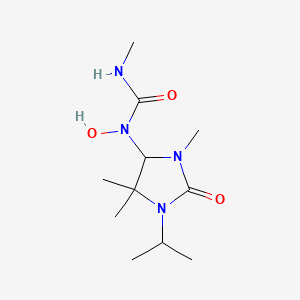
![N-(4-chlorophenyl)-N'-[3-(3,4-dichlorophenyl)-1,5,5-trimethyl-2-oxo-4-imidazolidinyl]urea](/img/structure/B3822690.png)
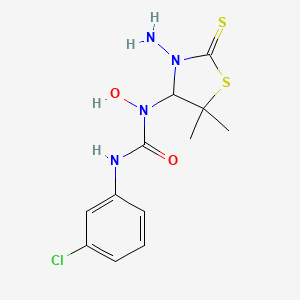
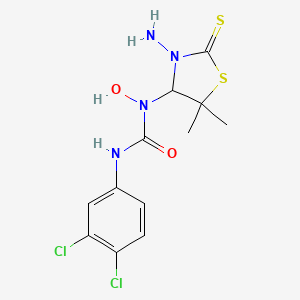
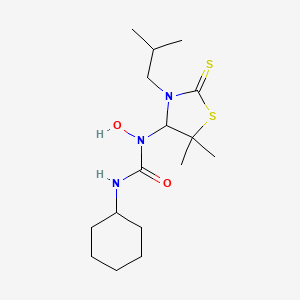
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-3-methoxyaniline](/img/structure/B3822716.png)
![N-{1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}-4-ethoxyaniline](/img/structure/B3822718.png)
